[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with prop-2-enylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features.
4-Methyl-2,5-dimethoxyamphetamine: Another compound with similar methoxy and methyl substitutions on the phenyl ring.
Uniqueness
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dimethoxy-4-methyl-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-5-6-13-18(14,15)12-8-10(16-3)9(2)7-11(12)17-4/h5,7-8,13H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYXMJFATUCCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.